molecular formula C10H12ClN B11910350 2-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 58013-33-5

2-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11910350
CAS No.: 58013-33-5
M. Wt: 181.66 g/mol
InChI Key: INGVFNLOEVISCU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chloromethyl group attached to the nitrogen-containing tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the chloromethylation of 1,2,3,4-tetrahydroisoquinoline. One common method is the reaction of 1,2,3,4-tetrahydroisoquinoline with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

    Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Products include N-oxides or other oxidized forms.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of drugs targeting various diseases, including neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the chloromethyl group but shares the core structure.

    2-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure with a bromomethyl group instead of chloromethyl.

    2-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline: Contains a hydroxymethyl group instead of chloromethyl.

Uniqueness: 2-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it a valuable intermediate in organic synthesis and a candidate for developing biologically active compounds.

Properties

CAS No.

58013-33-5

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

2-(chloromethyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C10H12ClN/c11-8-12-6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-8H2

InChI Key

INGVFNLOEVISCU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCl

Origin of Product

United States

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